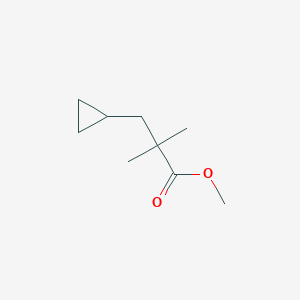
Methyl 3-cyclopropyl-2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-cyclopropyl-2,2-dimethylpropanoate is a chemical compound that belongs to the family of cyclopropane carboxylates It is characterized by its unique structural features, which include a cyclopropyl ring and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-cyclopropyl-2,2-dimethylpropanoate can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with dimethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired ester.
Another method involves the esterification of 3-cyclopropyl-2,2-dimethylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction typically requires refluxing the mixture to achieve a high yield of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-cyclopropyl-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-cyclopropyl-2,2-dimethylpropanoic acid.
Reduction: 3-cyclopropyl-2,2-dimethylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-cyclopropyl-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of bioactive compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of methyl 3-cyclopropyl-2,2-dimethylpropanoate involves its interaction with various molecular targets and pathways. In biological systems, the ester group can be hydrolyzed by esterases to release the corresponding carboxylic acid and alcohol. These metabolites can then participate in further biochemical reactions, influencing cellular processes and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-cyclopropyl-2,2-dimethylpropanoate can be compared with other similar compounds such as:
Methyl 2,2-dimethylpropanoate: Lacks the cyclopropyl ring, resulting in different reactivity and applications.
Cyclopropylmethyl acetate: Contains an acetate ester group instead of a methyl ester, leading to variations in chemical behavior.
3-cyclopropyl-2,2-dimethylpropanoic acid: The free acid form of the compound, which exhibits different solubility and reactivity compared to the ester.
The uniqueness of this compound lies in its combination of a cyclopropyl ring and a methyl ester group, which imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C9H16O2 |
|---|---|
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
methyl 3-cyclopropyl-2,2-dimethylpropanoate |
InChI |
InChI=1S/C9H16O2/c1-9(2,8(10)11-3)6-7-4-5-7/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
XSEDIONFCLUHGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1CC1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R,3R)-2-(2,2-Diphenyl-ethyl)-1-aza-bicyclo[2.2.2]oct-3-ylamine](/img/structure/B15291234.png)
![1-Isopropyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15291236.png)




![1-Isobutyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B15291281.png)





